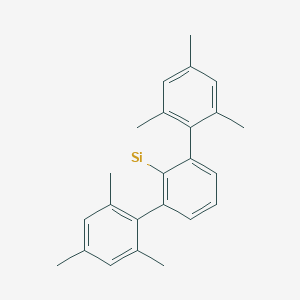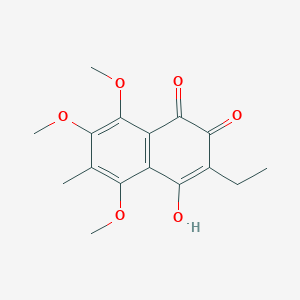
1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- is a complex organic compound belonging to the naphthoquinone family This compound is characterized by its unique structure, which includes multiple methoxy groups and a hydroxy group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- typically involves multi-step organic reactions. One common method includes the alkylation of a naphthoquinone derivative followed by hydroxylation and methoxylation reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Methoxy and hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- involves its redox properties. It can act as an oxidizing or reducing agent, interacting with cellular components and disrupting normal cellular functions. This compound targets specific molecular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.
2-Hydroxy-1,4-naphthoquinone: Known for its biological activities and used in various applications.
2-Methyl-1,4-naphthoquinone: Another naphthoquinone derivative with distinct chemical properties.
Uniqueness
1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- stands out due to its multiple methoxy groups and unique substitution pattern, which confer specific chemical and biological properties not found in simpler naphthoquinone derivatives.
Propiedades
Número CAS |
335202-70-5 |
|---|---|
Fórmula molecular |
C16H18O6 |
Peso molecular |
306.31 g/mol |
Nombre IUPAC |
3-ethyl-4-hydroxy-5,7,8-trimethoxy-6-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C16H18O6/c1-6-8-11(17)9-10(13(19)12(8)18)16(22-5)15(21-4)7(2)14(9)20-3/h17H,6H2,1-5H3 |
Clave InChI |
BUUJTVUEOIYOMT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(C(=C(C(=C2OC)C)OC)OC)C(=O)C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


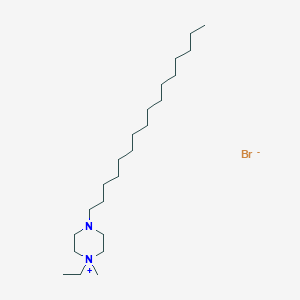
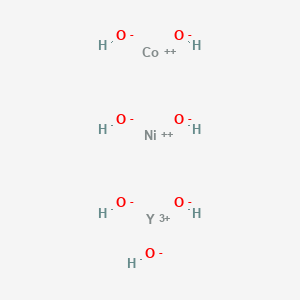
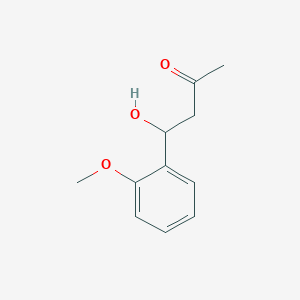
![Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl-](/img/structure/B14257012.png)
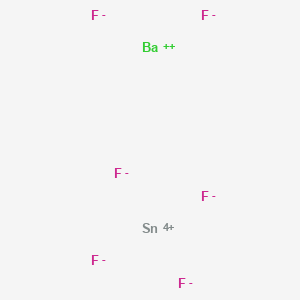
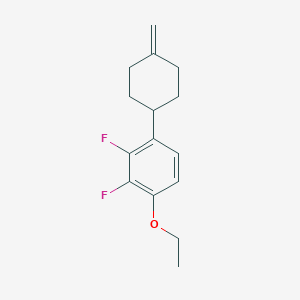
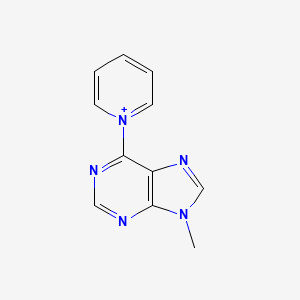
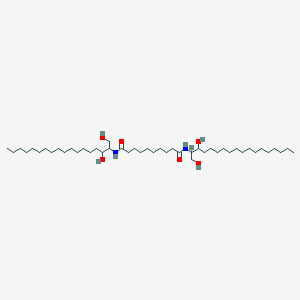
![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)
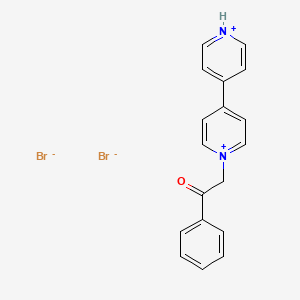
![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)
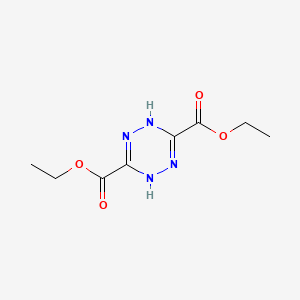
![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)
